molecular formula C36H46O16 B1259229 3-Acetyl-11-methoxy-1-tigloylazadirachtinin

3-Acetyl-11-methoxy-1-tigloylazadirachtinin

Cat. No. B1259229
M. Wt: 734.7 g/mol
InChI Key: IRLZLBSKSFBHPL-JNIVOBJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-11-methoxy-1-tigloylazadirachtinin is a limonoid found in Azadirachta indica. It has a role as a plant metabolite. It is a limonoid, an acetate ester, an ether and a methyl ester. It derives from a tiglic acid.

Scientific Research Applications

Structural Characterization

3-Acetyl-11-methoxy-1-tigloylazadirachtinin has been characterized through detailed spectroscopic analyses, contributing to the understanding of its chemical structure. Studies like those by Kraus et al. (1987) in "Tetrahedron" have isolated and analyzed similar compounds from Azadirachta indica extracts, including 1-tigloyl-3-acetyl-11-methoxyazadirachtinin, using 1H and 13C NMR spectroscopy (Kraus et al., 1987).

Stability Studies

The stability of azadirachtin, which is structurally related to 3-acetyl-11-methoxy-1-tigloylazadirachtinin, has been explored in different solvents. Jarvis et al. (1998) found that azadirachtin is most stable in mildly acidic aqueous solutions and neutral organic solvents at room temperature, with its conversion to 3-acetyl-1-tigloylazadirachtinin in methanol at high temperatures (Jarvis et al., 1998).

Bioactivity in Agricultural Applications

3-Acetyl-11-methoxy-1-tigloylazadirachtinin and related compounds have shown potential in agricultural applications, particularly as insect antifeedants. The study by Allan et al. (2002) in "Plant Cell Reports" indicates the presence of 3-acetyl-1-tigloylazadirachtinin in hairy root cultures of Azadirachta indica, highlighting its role in producing important insect bioactive metabolites (Allan et al., 2002).

Insecticidal and Antifeedant Properties

Research has also focused on the insecticidal and antifeedant properties of compounds related to 3-acetyl-11-methoxy-1-tigloylazadirachtinin. Mordue et al. (1998) in "Pesticide Science" discuss the actions of azadirachtin and its analogues, including 3-acetyl-1-tigloylazadirachtinin, on insects. These compounds have been shown to deter feeding, disrupt growth, and cause mortality in insects, indicating their potential use as natural insecticides (Mordue et al., 1998).

properties

Product Name

3-Acetyl-11-methoxy-1-tigloylazadirachtinin

Molecular Formula

C36H46O16

Molecular Weight

734.7 g/mol

IUPAC Name

dimethyl (1S,4S,5R,6S,7R,8S,10S,14S,15S,16R,18S,19R,22S,23R,25S,26R)-23-acetyloxy-7,14-dihydroxy-4-methoxy-6,16-dimethyl-25-[(E)-2-methylbut-2-enoyl]oxy-3,9,11,17,20-pentaoxaoctacyclo[17.6.1.18,15.01,5.06,18.07,16.010,14.022,26]heptacos-12-ene-4,22-dicarboxylate

InChI

InChI=1S/C36H46O16/c1-9-16(2)25(38)50-19-13-20(49-17(3)37)33(27(39)43-6)14-47-22-23(33)32(19)15-48-35(45-8,28(40)44-7)26(32)30(4)24(22)52-31(5)18-12-21(36(30,31)42)51-29-34(18,41)10-11-46-29/h9-11,18-24,26,29,41-42H,12-15H2,1-8H3/b16-9+/t18-,19+,20-,21+,22-,23-,24-,26+,29+,30-,31-,32+,33+,34+,35+,36+/m1/s1

InChI Key

IRLZLBSKSFBHPL-JNIVOBJJSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]5([C@@H]3O[C@]6([C@@]5([C@@H]7C[C@H]6[C@]8(C=CO[C@H]8O7)O)O)C)C)(C(=O)OC)OC)C(=O)OC)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C5(C3OC6(C5(C7CC6C8(C=COC8O7)O)O)C)C)(C(=O)OC)OC)C(=O)OC)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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